molecular formula C6H11ClFNO B1297036 N,N-Diethyl chlorofluoroacetamide CAS No. 364-94-3

N,N-Diethyl chlorofluoroacetamide

Cat. No.: B1297036
CAS No.: 364-94-3
M. Wt: 167.61 g/mol
InChI Key: JCRDJKCRGITHDO-UHFFFAOYSA-N
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Description

“2-Chloro-N,N-diethyl-2-fluoroacetamide” is a chemical compound with the molecular formula C6H11ClFNO. It has a molecular weight of 167.61 g/mol . This compound is also known by other names such as α-Chloro-N,N-diethylacetamide, N-Chloroacetyldiethylamine, N,N-Diethyl-2-chloroacetamide, N,N-Diethylchloroacetamide, and CDEA .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N,N-diethyl-2-fluoroacetamide” can be represented in a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .

Scientific Research Applications

Molecular Structure and Conformation Studies

2-Chloro-N,N-diethyl-2-fluoroacetamide has been analyzed for its molecular structure and conformation. Samdal and Seip (1979) studied its electron-diffraction properties, revealing insights into its molecular skeleton and bond angles, which are crucial for understanding its chemical behavior and potential applications in various fields, including material science and drug design (Samdal & Seip, 1979).

Fluorogenic Probe Development

The compound has been instrumental in developing fluorogenic and visual probes for detecting nerve agent simulants. Wu et al. (2012) developed a probe that undergoes rapid fluorescence and color change upon interacting with diethyl chlorophosphate (DCP), showcasing its potential in chemical detection and security applications (Wu et al., 2012).

Radiopharmaceutical Research

2-Chloro-N,N-diethyl-2-fluoroacetamide derivatives have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). Fookes et al. (2008) found that these derivatives have potential as imaging agents in neurodegenerative disorders, highlighting their relevance in medical imaging and neuroscience research (Fookes et al., 2008).

Environmental Analysis

The compound has been used in the detection and analysis of herbicides in natural water. Zimmerman et al. (2002) developed methods to isolate and detect herbicides and their degradates, such as 2-chloro-N,N-diethyl-2-fluoroacetamide, in environmental samples, emphasizing its role in environmental chemistry and pollution monitoring (Zimmerman et al., 2002).

Conformational Analysis

The conformational preferences and orbital interactions of 2-Chloro-N,N-diethyl-2-fluoroacetamide and its derivatives have been the subject of studies by Martins et al. (2005) and Pedersoli et al. (2008). These studies provide insights into the compound's stability and interactions, which are vital for its application in chemistry and materials science (Martins et al., 2005), (Pedersoli et al., 2008).

Biochemical Analysis

Biochemical Properties

2-Chloro-N,N-diethyl-2-fluoroacetamide plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of 2-Chloro-N,N-diethyl-2-fluoroacetamide to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of 2-Chloro-N,N-diethyl-2-fluoroacetamide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been observed to disrupt normal cell signaling, leading to changes in gene expression patterns and metabolic flux . These alterations can result in a range of cellular responses, from growth inhibition to cell death, depending on the concentration and exposure duration .

Molecular Mechanism

At the molecular level, 2-Chloro-N,N-diethyl-2-fluoroacetamide exerts its effects through specific binding interactions with biomolecules. It is known to inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-N,N-diethyl-2-fluoroacetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to 2-Chloro-N,N-diethyl-2-fluoroacetamide can lead to cumulative effects, including persistent enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of 2-Chloro-N,N-diethyl-2-fluoroacetamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways . At higher doses, it can cause significant toxic or adverse effects, including organ damage and systemic toxicity . Understanding the dosage-dependent effects of 2-Chloro-N,N-diethyl-2-fluoroacetamide is crucial for determining its safe and effective use in various applications .

Metabolic Pathways

2-Chloro-N,N-diethyl-2-fluoroacetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes and its potential impact on overall cellular function .

Transport and Distribution

The transport and distribution of 2-Chloro-N,N-diethyl-2-fluoroacetamide within cells and tissues are critical for its biochemical activity . The compound is known to interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are crucial for understanding the compound’s localization and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of 2-Chloro-N,N-diethyl-2-fluoroacetamide is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a crucial role in directing the compound to its site of action .

Properties

IUPAC Name

2-chloro-N,N-diethyl-2-fluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClFNO/c1-3-9(4-2)6(10)5(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRDJKCRGITHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326738
Record name 2-Chloro-N,N-diethyl-2-fluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-94-3
Record name 2-Chloro-N,N-diethyl-2-fluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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